Cas no 106989-39-3 (1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one)

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is a benzofuran derivative characterized by its ethyl-substituted aromatic ring and acetyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a versatile intermediate for the development of heterocyclic compounds. Its benzofuran core enhances stability and reactivity, making it suitable for applications in medicinal chemistry and material science. The ethyl group at the 5-position may influence electronic properties, while the acetyl moiety provides a reactive site for further functionalization. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research and industrial use.
1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one structure
106989-39-3 structure
Product Name:1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
CAS No:106989-39-3
MF:C12H12O2
MW:188.222483634949
MDL:MFCD11574557
CID:1076628
PubChem ID:28910072
Update Time:2025-08-04

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
    • 1-(5-Ethylbenzofuran-2-yl)ethan-1-one
    • LG-0743
    • CS-0363652
    • 1-(5-ethyl-1-benzofuran-2-yl)ethanone
    • AKOS002679828
    • DB-362902
    • MFCD11574557
    • 1-(5-Ethylbenzofuran-2-yl)ethanone
    • 106989-39-3
    • DTXSID60651794
    • MDL: MFCD11574557
    • Inchi: 1S/C12H12O2/c1-3-9-4-5-11-10(6-9)7-12(14-11)8(2)13/h4-7H,3H2,1-2H3
    • InChI Key: ZTQLIWJTNUYYNC-UHFFFAOYSA-N
    • SMILES: O1C(C(C)=O)=CC2C=C(C=CC1=2)CC

Computed Properties

  • Exact Mass: 188.083729621g/mol
  • Monoisotopic Mass: 188.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30.2Ų

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one Pricemore >>

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AB338652-1 g
1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, 97%; .
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abcr
AB338652-500mg
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abcr
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1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:106989-39-3)1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Order Number:A1100857
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:30
Price ($):303.0
Email:sales@amadischem.com

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one Related Literature

Additional information on 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Introduction to 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (CAS No. 106989-39-3) and Its Emerging Applications in Chemical Biology

The compound 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, identified by the CAS number 106989-39-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone, featuring a benzofuran core substituted with an ethyl group, has garnered attention due to its unique structural properties and promising biological activities. The benzofuran scaffold, a privileged structure in medicinal chemistry, is known for its versatility in modulating various biological pathways, making it a valuable scaffold for drug discovery.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, facilitating its exploration in multiple therapeutic areas. The compound’s molecular framework suggests potential interactions with biological targets such as enzymes and receptors, which are critical for developing novel therapeutic agents. Its aromatic system and electron-rich nature make it an attractive candidate for further investigation into pharmacological effects.

In the context of modern drug discovery, the benzofuran moiety has been extensively studied for its role in modulating neurological disorders, inflammation, and cancer. The ethyl substituent at the 5-position of the benzofuran ring introduces additional conformational flexibility, which can influence binding affinity and selectivity. This structural feature has been exploited to design derivatives with enhanced biological activity, highlighting the importance of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one as a lead compound.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting key enzymes involved in metabolic pathways. For instance, studies have shown that benzofuran derivatives can interact with enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. The presence of the ketone group in 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one provides a site for hydrogen bonding or covalent modification, enhancing its binding interactions with biological targets.

Moreover, the compound’s ability to cross the blood-brain barrier has been explored in preclinical studies, suggesting its potential use in treating central nervous system (CNS) disorders. The benzofuran core is known to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for conditions such as Alzheimer’s disease and Parkinson’s disease. The ethyl group at the 5-position may further enhance these effects by modulating receptor activity or enzyme inhibition.

Recent research has also highlighted the compound’s role in anti-cancer therapy. Benzofuran derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The mechanism of action often involves interference with key signaling pathways such as MAPK and PI3K/Akt. 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one has been investigated for its potential to disrupt these pathways, leading to tumor regression in preclinical models.

The synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the condensation of 5-Ethylresorcinol with acetone under acidic conditions, followed by cyclization to form the benzofuran ring. Alternative methods include palladium-catalyzed cross-coupling reactions, which provide high selectivity and yield under mild conditions.

In conclusion, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (CAS No. 106989-39-3) represents a structurally intriguing molecule with significant therapeutic potential. Its unique combination of a benzofuran core and an ethyl substituent makes it a versatile scaffold for drug discovery. Recent studies have highlighted its applications in modulating neurological disorders, inflammation, and cancer, underscoring its importance as a lead compound for future pharmacological development. As synthetic methodologies continue to evolve, further exploration of this compound is expected to yield novel therapeutic agents with broad clinical applicability.

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Amadis Chemical Company Limited
(CAS:106989-39-3)1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
A1100857
Purity:99%
Quantity:1g
Price ($):303.0
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